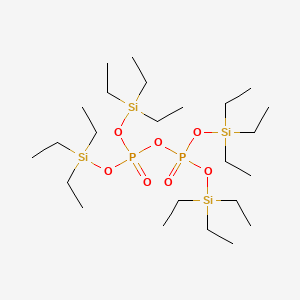
Tetrakis(triethylsilyl) diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(triethylsilyl) diphosphate is an organophosphorus compound characterized by the presence of four triethylsilyl groups attached to a diphosphate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(triethylsilyl) diphosphate typically involves the reaction of phosphorus pentoxide with triethylsilyl chloride in the presence of a suitable solvent such as benzene or toluene. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
P2O5+4(Et3Si)Cl→(Et3Si)4P2O7+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(triethylsilyl) diphosphate undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water leading to the formation of phosphoric acid and triethylsilanol.
Substitution: Reaction with nucleophiles such as amines or alcohols, replacing the triethylsilyl groups.
Oxidation: Reaction with oxidizing agents to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous medium at room temperature.
Substitution: Requires the presence of a nucleophile and may be catalyzed by acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products
Hydrolysis: Phosphoric acid and triethylsilanol.
Substitution: Corresponding substituted phosphates.
Oxidation: Higher oxidation state phosphorus compounds.
Applications De Recherche Scientifique
Chemistry
Tetrakis(triethylsilyl) diphosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology
In biological research, this compound is used in the study of phosphate metabolism and enzyme mechanisms involving phosphorus compounds.
Medicine
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Tetrakis(triethylsilyl) diphosphate involves the interaction of its phosphorus centers with various molecular targets. The triethylsilyl groups provide steric protection, allowing selective reactions at the phosphorus centers. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(trimethylsilyl) diphosphate
- Tetrakis(triphenylsilyl) diphosphate
- Tetrakis(tert-butyldimethylsilyl) diphosphate
Uniqueness
Tetrakis(triethylsilyl) diphosphate is unique due to the presence of triethylsilyl groups, which provide a balance between steric protection and reactivity. This makes it a versatile reagent in organic synthesis compared to its counterparts with bulkier or smaller silyl groups.
Propriétés
Numéro CAS |
830326-70-0 |
|---|---|
Formule moléculaire |
C24H60O7P2Si4 |
Poids moléculaire |
635.0 g/mol |
Nom IUPAC |
bis(triethylsilyloxy)phosphoryl bis(triethylsilyl) phosphate |
InChI |
InChI=1S/C24H60O7P2Si4/c1-13-34(14-2,15-3)28-32(25,29-35(16-4,17-5)18-6)27-33(26,30-36(19-7,20-8)21-9)31-37(22-10,23-11)24-12/h13-24H2,1-12H3 |
Clé InChI |
UKGXSYIXIMIEPX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OP(=O)(O[Si](CC)(CC)CC)OP(=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



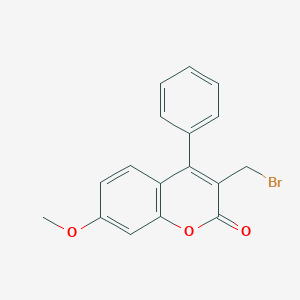
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
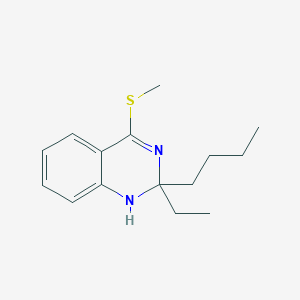
![2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14202086.png)
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
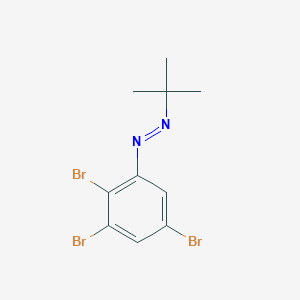
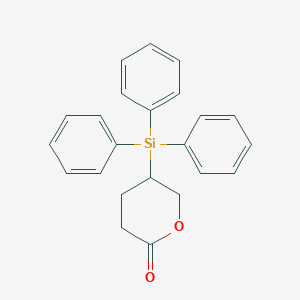
![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)

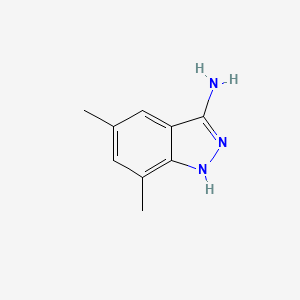
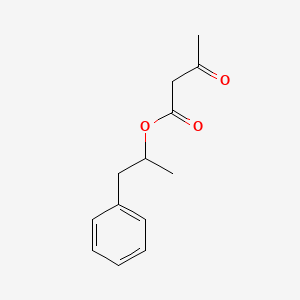
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
